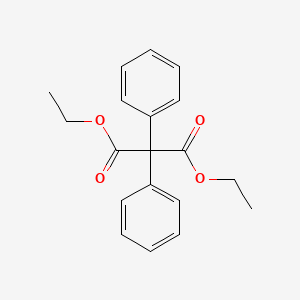

Diethyl diphenylmalonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl diphenylmalonate is a useful research compound. Its molecular formula is C19H20O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Malonic Ester Synthesis

One of the primary applications of diethyl diphenylmalonate is in the malonic ester synthesis, where it acts as a precursor for the formation of substituted acetic acids through alkylation reactions. The process involves:

- Formation of Carbanion : The compound reacts with a base to form a carbanion.

- Alkylation : This carbanion can be alkylated using suitable electrophiles.

- Decarboxylation : The resulting 1,3-dicarbonyl compound undergoes decarboxylation, yielding substituted acetic acids .

This method is crucial for synthesizing various pharmaceuticals, including antiepileptic drugs and anti-inflammatory agents.

Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of several important medicinal compounds:

- Vigabatrin : An antiepileptic drug used for treating seizures.

- Phenylbutazone : An anti-inflammatory medication.

- Nalidixic Acid : An antibiotic used to treat urinary tract infections.

- Rebamipide : A gastroprotective agent .

These applications highlight the compound's significance in pharmaceutical chemistry.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For example, one study reported that synthesized derivatives demonstrated superior efficacy against various pathogens, outperforming traditional antibiotics like Gentamicin .

Antioxidant and Anti-inflammatory Effects

The antioxidant potential of this compound derivatives has been evaluated using assays such as DPPH free radical scavenging. Results showed promising antioxidant activity, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor in industrial settings. Studies demonstrated that it significantly reduces corrosion rates when applied to metal surfaces, making it valuable in protective coatings .

Use in Flavoring and Fragrance Industries

Due to its pleasant odor profile, this compound is also employed in the fragrance industry as a flavoring agent. Its applications extend to perfumes and food flavorings, where it contributes to desirable sensory attributes .

Table 1: Summary of Pharmaceutical Applications

| Compound Name | Application Type | Therapeutic Use |

|---|---|---|

| Vigabatrin | Antiepileptic | Seizure management |

| Phenylbutazone | Anti-inflammatory | Pain relief |

| Nalidixic Acid | Antibiotic | Urinary tract infections |

| Rebamipide | Gastroprotective | Stomach ulcer treatment |

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Superior efficacy | |

| Antioxidant | Significant activity | |

| Anti-inflammatory | Reduces inflammation |

Case Study 1: Synthesis and Efficacy

A recent study synthesized this compound derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that these derivatives had an antimicrobial efficacy exceeding that of standard treatments, suggesting their potential use as new therapeutic agents.

Case Study 2: Corrosion Inhibition

In an industrial application study, this compound was tested as a corrosion inhibitor on steel surfaces exposed to saline environments. The results demonstrated a marked reduction in corrosion rates, validating its effectiveness as an industrial protective agent.

Propriétés

Formule moléculaire |

C19H20O4 |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

diethyl 2,2-diphenylpropanedioate |

InChI |

InChI=1S/C19H20O4/c1-3-22-17(20)19(18(21)23-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |

Clé InChI |

ZHOJJKNZPQSYQP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.